molecular formula C25H20BrClFP B12272751 Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane

Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane

Cat. No.: B12272751
M. Wt: 485.8 g/mol
InChI Key: OSPZNPQZGCQPFU-UHFFFAOYSA-N
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Description

Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane is an organophosphorus compound that features a bromine atom, a chlorofluorophenyl group, and a triphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane typically involves the reaction of triphenylphosphane with a brominated chlorofluorophenyl derivative. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions typically produce phosphine oxides .

Scientific Research Applications

Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological molecules to exert its effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane is unique due to the combination of its bromine, chlorofluorophenyl, and triphenylphosphane moieties.

Properties

Molecular Formula

C25H20BrClFP

Molecular Weight

485.8 g/mol

IUPAC Name

bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-λ5-phosphane

InChI

InChI=1S/C25H20BrClFP/c26-29(22-10-4-1-5-11-22,23-12-6-2-7-13-23,24-14-8-3-9-15-24)19-20-16-17-21(27)18-25(20)28/h1-18H,19H2

InChI Key

OSPZNPQZGCQPFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC2=C(C=C(C=C2)Cl)F)(C3=CC=CC=C3)(C4=CC=CC=C4)Br

Origin of Product

United States

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